N-[Bis(4-fluorophenyl)methyl]formamide
Description
N-[Bis(4-fluorophenyl)methyl]formamide is a formamide derivative featuring a bis(4-fluorophenyl)methyl group attached to the formamide nitrogen.
Properties
CAS No. |
648893-89-4 |
|---|---|
Molecular Formula |
C14H11F2NO |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]formamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18) |
InChI Key |
MFNIQMGHXZAGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physical and Spectral Data
*Hypothetical data based on structural analogs.
†Typical formamide C=O range.
‡Estimated from molecular formulas in .
Research Findings and Implications
Preparation Methods
Reaction Mechanism and Conditions
The Leuckart reaction enables the direct reductive amination of 4,4’-difluorobenzophenone (CAS 345-92-6) using formamide and formic acid. This one-pot method avoids isolation of intermediates and achieves high atom economy. Key parameters include:
Table 1: Optimized Leuckart Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Formamide:ketone ratio | 50:1 | 89–93 | >98.5% |
| Reaction temperature | 190°C (sealed) | 90 | 99.2% |
| Time | 3–5 hours | 88 | 98.8% |
Process Validation and Byproduct Analysis
Impurities include residual 4,4’-difluorobenzophenone (<0.5%) and dimerization byproducts (<0.1%). Crystallization from methanol/water mixtures enhances purity to >99.5%.
Reductive Amination Using Ammonium Formate
Stepwise Protocol
An alternative route involves condensing 4,4’-difluorobenzophenone with ammonium formate in refluxing methanol:
Table 2: Ammonium Formate Method Performance
Advantages Over Leuckart Reaction
-
Lower reaction temperatures (90–110°C vs. 190°C).
-
Reduced risk of over-reduction or polymerization.
Alternative Synthetic Routes
Direct Formylation of Bis(4-fluorophenyl)methanamine
Though less common, the amine intermediate can be formylated using formic acid or acetic-formic anhydride. This method is limited by the need to isolate the amine, which introduces additional purification steps.
Microwave-Assisted Synthesis
Recent patents describe microwave-enhanced Leuckart reactions, reducing reaction times to <30 minutes with comparable yields (88–91%).
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Feasibility
| Method | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|
| Leuckart reaction | High | Moderate | High (energy-intensive) |
| Ammonium formate route | Moderate | Low | Low (aqueous workup) |
| Microwave-assisted | Limited | High | Moderate |
Industrial-Scale Production Considerations
-
Solvent recovery : Methanol and toluene are recycled via distillation, achieving >95% recovery rates.
-
Waste management : Formic acid residues neutralized with NaOH to minimize ecological impact.
-
Crystallization : Ethyl acetate/hexane mixtures yield crystalline product with D50 ≤250 µm, suitable for downstream processing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[Bis(4-fluorophenyl)methyl]formamide, and how can purity be ensured?
- Methodology : A modified Ullmann coupling or reductive amination can be employed using bis(4-fluorophenyl)methanone and formamide. Catalytic magnesium chloride under reflux in a polar aprotic solvent (e.g., DMF) facilitates the reaction. Purification via recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the formamide proton (δ 8.1–8.3 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm).
- MS : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~ 296.1).
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly to resolve any ambiguity in substituent orientation .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory data in biological activity assays involving this compound?
- Methodology :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to rule out assay-specific artifacts.
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/XTT).
- Computational Modeling : Dock the compound into target protein structures (PDB) to predict binding modes and reconcile discrepancies between in vitro and in silico data .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology : Systematically modify substituents:
- Fluorine Position : Compare 4-fluoro vs. 3-fluoro analogs (synthesized via Suzuki-Miyaura cross-coupling).
- Formamide Replacement : Test urea or sulfonamide derivatives for enhanced hydrogen-bonding.
- Biological Testing : Screen derivatives against target receptors (e.g., GPCRs, kinases) and assess selectivity via counter-screens against related off-targets .
Q. What analytical methods are recommended for resolving stability issues in aqueous buffers?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 3–10 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Stabilizers : Test antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation to prolong half-life.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can researchers elucidate the role of fluorine atoms in target binding?
- Methodology :
- Isosteric Replacement : Synthesize chloro- or trifluoromethyl analogs and compare binding affinities (SPR/Biacore).
- NMR : Track chemical shift perturbations upon target protein interaction to map fluorine’s electronic effects.
- Crystallography : Resolve co-crystal structures with target proteins to visualize fluorine’s interactions in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
